4-[2-(4-Butylphenyl)ethenyl]benzonitrile
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Overview
Description
4-[2-(4-Butylphenyl)ethenyl]benzonitrile is an organic compound with the molecular formula C18H17N It is a derivative of benzonitrile, featuring a butyl-substituted phenyl group and an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Butylphenyl)ethenyl]benzonitrile typically involves a multi-step process starting from simpler aromatic compounds. One common method includes the following steps:
Friedel-Crafts Alkylation:
Wittig Reaction: The ethenyl linkage is formed via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired ethenyl group.
Nitrile Introduction: The nitrile group is introduced through a nucleophilic substitution reaction, often using cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Butylphenyl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts, converting the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, hydrogenation with palladium on carbon (Pd/C).
Substitution: Br2 with iron (Fe) catalyst, HNO3 with sulfuric acid (H2SO4).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[2-(4-Butylphenyl)ethenyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Butylphenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Vinylbenzonitrile: Similar structure but lacks the butyl group.
4-Cyanostyrene: Another derivative of benzonitrile with a vinyl group.
p-Cyanostyrene: Similar to 4-Cyanostyrene but with different positional isomerism.
Uniqueness
4-[2-(4-Butylphenyl)ethenyl]benzonitrile is unique due to the presence of the butyl group, which imparts distinct physicochemical properties and potential biological activities. This structural variation can influence its reactivity, solubility, and interaction with molecular targets, making it a valuable compound for specialized applications.
Properties
CAS No. |
64462-26-6 |
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Molecular Formula |
C19H19N |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
4-[2-(4-butylphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C19H19N/c1-2-3-4-16-5-7-17(8-6-16)9-10-18-11-13-19(15-20)14-12-18/h5-14H,2-4H2,1H3 |
InChI Key |
JENSZSNPPJUSPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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